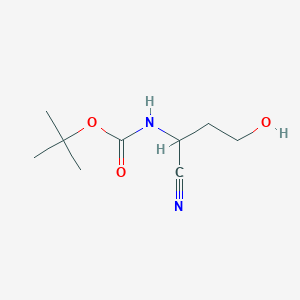
6-Bromo-4-chloro-7-fluoro-3-quinolinecarbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a quinoline ring, along with a carbonyl chloride functional group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of quinoline derivatives followed by the introduction of the carbonyl chloride group. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution at the desired positions on the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of 6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride may involve large-scale halogenation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring or the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride involves its interaction with molecular targets in biological systems. The presence of halogen atoms and the carbonyl chloride group allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-chloro-7-fluoroquinoline
- 6-bromo-4-chloroquinoline
- 7-bromo-4-chloroquinoline
- 4-bromo-3-chloro-7-fluoroquinoline
Uniqueness
6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride is unique due to the combination of bromine, chlorine, and fluorine atoms along with the carbonyl chloride group. This specific arrangement of substituents imparts distinct reactivity and properties compared to other quinoline derivatives. The presence of multiple halogen atoms enhances its potential for various chemical transformations and biological activities.
属性
分子式 |
C10H3BrCl2FNO |
|---|---|
分子量 |
322.94 g/mol |
IUPAC 名称 |
6-bromo-4-chloro-7-fluoroquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C10H3BrCl2FNO/c11-6-1-4-8(2-7(6)14)15-3-5(9(4)12)10(13)16/h1-3H |
InChI 键 |
NTJHKUPBFVUQIY-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13901902.png)
![6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine](/img/structure/B13901907.png)
![(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B13901909.png)



![3-methylsulfonylsulfanyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)propanamide](/img/structure/B13901941.png)

![3-[Benzyl(methyl)amino]oxetane-3-carboxamide](/img/structure/B13901952.png)




